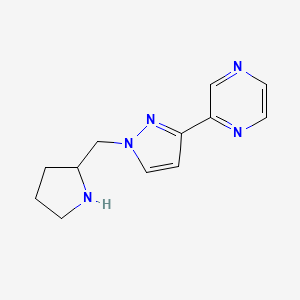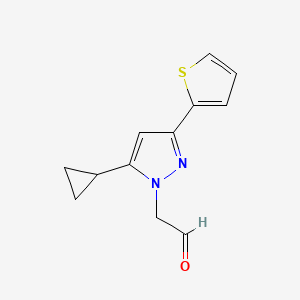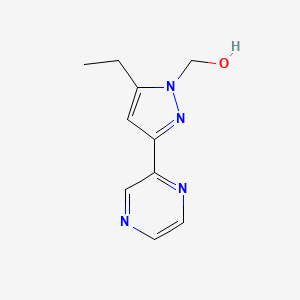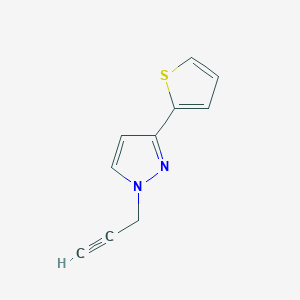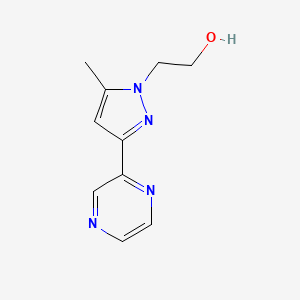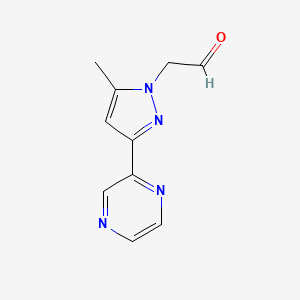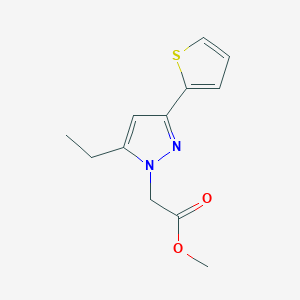
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, the protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported . This reaction involves a radical approach and is paired with a Matteson–CH2–homologation .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds with structural features similar to the target compound have been widely reported. These studies often involve regiospecific syntheses and use spectroscopic techniques for structure determination, including single-crystal X-ray analysis. Such research endeavors provide foundational knowledge for understanding the properties and potential applications of these compounds in scientific research (Kumarasinghe et al., 2009).
Antimicrobial Activity
Compounds incorporating thiophene and pyrazole moieties have demonstrated promising antimicrobial properties. Research indicates that these compounds can be effective against various bacterial and fungal strains, suggesting their potential utility in developing new antimicrobial agents. The variation in the antimicrobial activity is attributed to the specific structural modifications of the synthesized compounds (Ashok et al., 2016).
Antioxidant and Anti-inflammatory Activities
Some studies have focused on evaluating the antioxidant and anti-inflammatory properties of thiophene-pyrazole derivatives. These compounds have shown activities comparable to standard drugs, indicating their potential for therapeutic applications in managing conditions associated with oxidative stress and inflammation (El‐Mekabaty, 2015).
Antitumor Activity
The exploration of antitumor activities is another significant area of research. Compounds with thiophene and pyrazole cores have been evaluated against various cancer cell lines, showing high inhibitory effects. Such studies highlight the potential of these compounds as leads for the development of new anticancer drugs. The diversity in the synthesized compounds' structures allows for a broad investigation of their mechanism of action and efficacy against different tumor types (Gomha et al., 2016).
Direcciones Futuras
Thiophene-based analogs have a wide range of applications in industrial chemistry and material science, as well as in the development of organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) . Therefore, the study and development of “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid” and similar compounds could contribute to these fields.
Mecanismo De Acción
Target of Action
It is known that thiophene-based analogs and pyrazole derivatives have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene and pyrazole derivatives can interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
It is known that thiophene and pyrazole derivatives can affect a variety of biochemical pathways, leading to diverse physiological and pharmacological activities .
Result of Action
It is known that thiophene and pyrazole derivatives can exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Propiedades
IUPAC Name |
2-(4-thiophen-2-ylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7(10(13)14)12-6-8(5-11-12)9-3-2-4-15-9/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROLAUUCTNELSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



